3-Methoxy-2-(methoxymethoxy)phenylboronic acid
Overview
Description
3-Methoxy-2-(methoxymethoxy)phenylboronic acid is an organic compound with the molecular formula C9H13BO5 and a molecular weight of 212.01 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-(methoxymethoxy)phenylboronic acid typically involves the protection of phenol groups followed by borylation. One common method includes the reaction of 3-methoxyphenol with methoxymethyl chloride to form 3-methoxy-2-(methoxymethoxy)phenol. This intermediate is then subjected to borylation using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale application of the synthetic routes mentioned above. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-(methoxymethoxy)phenylboronic acid undergoes various types of reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The methoxymethoxy group can be substituted under acidic or basic conditions to yield different functionalized derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Acids/Bases: For substitution reactions involving the methoxymethoxy group.
Major Products
Biaryl Compounds: From Suzuki-Miyaura cross-coupling.
Phenols: From oxidation reactions.
Functionalized Derivatives: From substitution reactions.
Scientific Research Applications
3-Methoxy-2-(methoxymethoxy)phenylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxy-2-(methoxymethoxy)phenylboronic acid primarily involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura cross-coupling, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds . The methoxymethoxy group serves as a protecting group, which can be removed under specific conditions to yield the desired product .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: Lacks the methoxymethoxy group, making it less versatile in certain synthetic applications.
3-(Methoxymethoxy)phenylboronic acid: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Phenylboronic acid: A simpler boronic acid with broader applications but less specificity in certain reactions.
Uniqueness
3-Methoxy-2-(methoxymethoxy)phenylboronic acid is unique due to its dual functional groups, which provide both reactivity and protection during synthetic processes. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
[3-methoxy-2-(methoxymethoxy)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO5/c1-13-6-15-9-7(10(11)12)4-3-5-8(9)14-2/h3-5,11-12H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQIYKOLPANYBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC)OCOC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681581 | |
Record name | [3-Methoxy-2-(methoxymethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-40-0 | |
Record name | B-[3-Methoxy-2-(methoxymethoxy)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-Methoxy-2-(methoxymethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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